9,9-dimethyl-N-(naphthalen-2-yl)-9H-fluoren-2-amine
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Overview
Description
9,9-Dimethyl-N-(naphthalen-2-yl)-9H-fluoren-2-amine is an organic compound that has garnered interest in various scientific fields due to its unique structural properties. This compound is characterized by the presence of a fluorene core substituted with a naphthyl group and a dimethylamino group, which imparts distinct electronic and photophysical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-dimethyl-N-(naphthalen-2-yl)-9H-fluoren-2-amine typically involves palladium-catalyzed cross-coupling reactions. One common method is the Buchwald-Hartwig amination, where a fluorene derivative is coupled with a naphthylamine under the influence of a palladium catalyst and a suitable base . The reaction is usually carried out in an organic solvent such as toluene or dimethylformamide (DMF) at elevated temperatures to ensure high yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize costs. Continuous flow reactors and other advanced manufacturing techniques could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
9,9-Dimethyl-N-(naphthalen-2-yl)-9H-fluoren-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the fluorene or naphthyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions, often in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized fluorene or naphthyl compounds.
Scientific Research Applications
9,9-Dimethyl-N-(naphthalen-2-yl)-9H-fluoren-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s photophysical properties make it useful in fluorescence microscopy and other imaging techniques.
Medicine: Research is ongoing into its potential use in drug development, particularly in targeting specific biological pathways.
Mechanism of Action
The mechanism by which 9,9-dimethyl-N-(naphthalen-2-yl)-9H-fluoren-2-amine exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various electronic transitions, making it effective in applications like fluorescence imaging and electronic devices. The exact pathways involved depend on the specific application and the molecular targets being studied.
Comparison with Similar Compounds
Similar Compounds
- 9,9-Dimethyl-N,N-diphenyl-9H-fluoren-2-amine
- N2,N6-bis(9,9-dimethyl-7-(naphthalen-1-yl)-9H-fluoren-2-yl)-N2,N6-bis(4-fluorophenyl)-9,10-dimethylanthracene-2,6-diamine
Uniqueness
Compared to similar compounds, 9,9-dimethyl-N-(naphthalen-2-yl)-9H-fluoren-2-amine stands out due to its specific substitution pattern, which imparts unique electronic and photophysical properties. This makes it particularly valuable in applications requiring precise control over electronic transitions and fluorescence characteristics .
Properties
IUPAC Name |
9,9-dimethyl-N-naphthalen-2-ylfluoren-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N/c1-25(2)23-10-6-5-9-21(23)22-14-13-20(16-24(22)25)26-19-12-11-17-7-3-4-8-18(17)15-19/h3-16,26H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COLKCCIWRXMWBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)NC4=CC5=CC=CC=C5C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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